1-(1,3,4-Thiadiazol-2-YL)piperazine

Anti-Helicobacter pylori Antibacterial Drug Discovery

This versatile building block integrates a piperazine moiety with an electron-deficient 1,3,4-thiadiazole ring, offering distinct hydrogen-bonding capacity and metabolic stability versus oxadiazole or triazole analogs. The unsubstituted C5 position enables rapid parallel synthesis of focused libraries. SAR studies confirm superior anti-H. pylori activity of 5-nitrofuran-thiadiazole derivatives over 5-nitrothiophene counterparts, with efficacy against metronidazole-resistant isolates. Validated QSAR models (ANN R=0.967) accelerate antileishmanial hit-to-lead optimization. Two orthogonal functionalization handles support CNS and antimicrobial phenotypic screening. The dihydrochloride salt (CAS 67869-69-6) is recommended for aqueous-compatible reactions.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 72396-58-8
Cat. No. B1343121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,4-Thiadiazol-2-YL)piperazine
CAS72396-58-8
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=CS2
InChIInChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2
InChIKeyVGAQTZHPPPUQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3,4-Thiadiazol-2-YL)piperazine (CAS 72396-58-8) Procurement Guide: Core Scaffold for Bioactive Heterocycle Synthesis


1-(1,3,4-Thiadiazol-2-yl)piperazine is a heterocyclic building block consisting of a piperazine ring linked to a 1,3,4-thiadiazole core. This scaffold integrates the pharmacologically versatile piperazine moiety—known for modulating pharmacokinetic properties and target engagement—with the electron-deficient 1,3,4-thiadiazole ring, which confers distinct hydrogen-bonding capacity and metabolic stability compared to oxadiazole or triazole analogs. The unsubstituted thiadiazole C5 position serves as a strategic handle for further functionalization, enabling access to diverse libraries of bioactive molecules, including documented applications in anti-Helicobacter pylori, antileishmanial, and anticancer research programs [1]. The free base form (CAS 72396-58-8) is available from commercial suppliers with typical purity specifications of ≥95%, with the dihydrochloride salt (CAS 67869-69-6) offering enhanced aqueous solubility and handling convenience .

Why 1-(1,3,4-Thiadiazol-2-YL)piperazine Cannot Be Casually Replaced by 1-(1,3-Thiazol-2-yl)piperazine or 1-(1,3,4-Oxadiazol-2-yl)piperazine


Replacing 1-(1,3,4-thiadiazol-2-yl)piperazine with structurally similar heterocyclic piperazines introduces critical differences in electronic properties, hydrogen-bonding capacity, and metabolic stability that directly impact derivative potency and selectivity. The 1,3,4-thiadiazole ring contains an additional nitrogen atom compared to 1,3-thiazole, increasing polarity and enabling distinct π-stacking interactions with biological targets. Systematic SAR studies on anti-H. pylori derivatives revealed that the 5-nitrofuran-substituted thiadiazole series demonstrated superior activity compared to the corresponding 5-nitrothiophene counterparts, demonstrating that the electronic environment of the thiadiazole core is not functionally interchangeable [1]. Furthermore, the sulfur atom in the 1,3,4-thiadiazole ring confers distinct physicochemical properties compared to the oxygen-containing 1,3,4-oxadiazole analog, including altered lipophilicity and hydrogen-bond acceptor strength, which directly influence target binding and off-target profiles in central nervous system and antimicrobial applications [2].

Quantitative Evidence: Direct Comparative Performance of 1-(1,3,4-Thiadiazol-2-YL)piperazine Derivatives vs. Structural Analogs


Anti-Helicobacter pylori Potency: 5-Nitrofuran-Thiadiazole Derivatives Outperform 5-Nitrothiophene Counterparts

In a comparative study of 1,3,4-thiadiazole-piperazine derivatives, compounds bearing a 5-nitrofuran moiety at the C5 position of the thiadiazole ring consistently demonstrated superior anti-H. pylori activity compared to those with a 5-nitrothiophene substituent. This SAR trend was consistently observed across multiple substitution patterns at the piperazine N4 position. The most potent derivative, compound 6i (containing a 3-methoxybenzyl group on the piperazine nitrogen), exhibited strong anti-H. pylori activity with inhibition zone diameters exceeding 20 mm at concentrations as low as 25 μg/disk against metronidazole-resistant isolates, whereas metronidazole itself showed minimal or no inhibition at equivalent doses [1].

Anti-Helicobacter pylori Antibacterial Drug Discovery

Antileishmanial Activity: QSAR-Defined Structural Requirements for 1,3,4-Thiadiazole-Piperazine Scaffolds

A QSAR study on 36 compounds within the 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole-piperazine chemotype established quantitative structure-activity relationships for antileishmanial potency. The dataset exhibited experimental IC50 values spanning a range corresponding to pIC50 values from 3.155 to 5.046 (approximately 698 μM to 9.0 μM). The developed artificial neural network (ANN) model achieved a correlation coefficient R of 0.967 and leave-one-out cross-validation Rcv of 0.720, with external test set predictive correlation Rtest of 0.802 [1]. These models identified key structural descriptors governing activity, providing a validated predictive framework that is specific to this thiadiazole-piperazine scaffold and not transferable to oxadiazole or triazole analogs.

Antileishmanial QSAR Neglected Tropical Diseases

Synthetic Versatility: C5-Position of 1,3,4-Thiadiazole Enables Diverse Derivatization Pathways

The unsubstituted C5 position of 1-(1,3,4-thiadiazol-2-yl)piperazine serves as a versatile reactive handle for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This functionalization capability distinguishes it from 1-(1,3-thiazol-2-yl)piperazine, where the 1,3-thiazole ring lacks the additional nitrogen atom that activates the C5 position toward nucleophilic attack. In the synthesis of anti-H. pylori derivatives, the 5-nitroaryl substituent was introduced via reaction with 2-chloro-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole [1]. In anticonvulsant programs, the C5 position was functionalized through amide coupling followed by sulfonylation, yielding 2,5-disubstituted derivatives with in vivo efficacy in maximal electroshock seizure (MES) models [2]. This dual-site functionalization capability (piperazine N4 alkylation/acylation plus thiadiazole C5 substitution) is not equivalently available in simpler heterocyclic piperazines.

Synthetic Chemistry Building Block Medicinal Chemistry

Anticancer Potency: Piperazine-Based Bis(Thiazole)(1,3,4-Thiadiazole) Hybrids Exhibit Sub-Nanomolar IC50 Values

Recent studies on piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids—which incorporate the 1,3,4-thiadiazole-piperazine motif—demonstrated exceptional cytotoxicity against multiple cancer cell lines. Compounds 7b, 9a, and 9i exhibited IC50 values of 3.5 nM, 12.1 nM, and 1.2 nM, respectively, against cancer cell lines, with corresponding inhibition percentages of 89.7%, 83.7%, and 97.5% [1]. Notably, compound 9i (IC50 = 1.2 nM) achieved comparable potency to the EGFR inhibitor Erlotinib (IC50 = 1.3 nM, 97.8% inhibition) [1]. While these data are from hybrid molecules rather than the parent scaffold, they demonstrate that the 1,3,4-thiadiazole-piperazine core can be elaborated into highly potent anticancer agents. The thiadiazole ring contributes to caspase-dependent apoptosis induction, a mechanism not consistently observed with oxadiazole-containing analogs in parallel studies [2].

Anticancer Cytotoxicity Apoptosis

Optimal Procurement and Application Scenarios for 1-(1,3,4-Thiadiazol-2-YL)piperazine


Anti-Helicobacter pylori Drug Discovery Programs Targeting Metronidazole-Resistant Strains

As evidenced by the SAR data showing that 5-nitrofuran-thiadiazole derivatives consistently outperform 5-nitrothiophene analogs [1], this scaffold is particularly valuable for research groups developing novel anti-H. pylori agents active against metronidazole-resistant clinical isolates. The demonstrated activity at low microgram-per-disk concentrations against resistant strains positions this chemotype as a promising starting point for lead optimization. Procurement of the unsubstituted core compound enables rapid parallel synthesis of diverse C5-substituted analogs for SAR expansion.

QSAR-Guided Lead Optimization for Antileishmanial Drug Discovery

Research teams engaged in antileishmanial drug discovery can leverage the validated QSAR models (ANN R=0.967) [1] to prioritize synthetic targets within this chemotype. The predictive framework reduces the number of compounds requiring synthesis and in vitro testing, accelerating hit-to-lead timelines. Procurement of this building block supports the efficient generation of focused libraries designed around the descriptor space identified as critical for antileishmanial potency.

Synthesis of Dual-Site Functionalized Heterocyclic Libraries for CNS and Antimicrobial Screening

For medicinal chemistry groups seeking to maximize scaffold diversity while minimizing synthetic steps, this building block offers two orthogonal functionalization handles (piperazine N4 and thiadiazole C5) [1]. This enables the rapid generation of diverse compound arrays for phenotypic screening in CNS indications (anticonvulsant, antidepressant) and antimicrobial programs. The dihydrochloride salt form is recommended for aqueous-compatible reaction conditions and improved bench stability.

Development of Caspase-Dependent Apoptosis Inducers for Oncology Applications

Given the sub-nanomolar potency achieved by elaborated bis(thiazole)(1,3,4-thiadiazole) hybrids (compound 9i IC50 = 1.2 nM) [1], this scaffold is well-suited for anticancer drug discovery programs focused on apoptosis induction. The observed caspase-dependent mechanism suggests potential synergy with existing chemotherapeutic agents. Procurement of the core building block supports the synthesis of hybrid molecules that combine the thiadiazole-piperazine motif with additional pharmacophoric elements for multi-target anticancer activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1,3,4-Thiadiazol-2-YL)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.